N-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine
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Overview
Description
N-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities. This particular compound is characterized by the presence of a benzyl group, dimethyl substitutions, and a glycine moiety, making it a unique and potentially valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine typically involves multiple steps. One common approach is the alkylation of 7-hydroxy-4-methyl coumarin with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by the acetylation of the resulting product with acetic anhydride. Finally, the glycine moiety is introduced through an amide coupling reaction using glycine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetyl positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or acetyl derivatives.
Scientific Research Applications
N-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include inhibition of oxidative stress, modulation of inflammatory responses, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known coumarin derivative used as an anticoagulant.
Dicoumarol: Another anticoagulant with a similar structure.
4-hydroxycoumarin: A precursor for various anticoagulant drugs.
Uniqueness
N-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine is unique due to its specific substitutions and the presence of a glycine moiety, which may confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H21NO6 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-[[2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C22H21NO6/c1-13-8-17(28-12-19(24)23-11-20(25)26)21-14(2)16(22(27)29-18(21)9-13)10-15-6-4-3-5-7-15/h3-9H,10-12H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
PLAVYWKNFBQIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)NCC(=O)O |
Origin of Product |
United States |
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